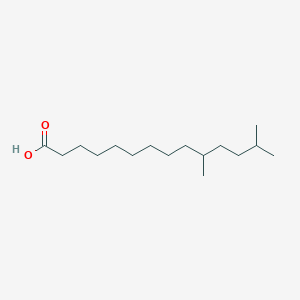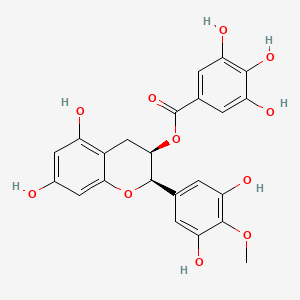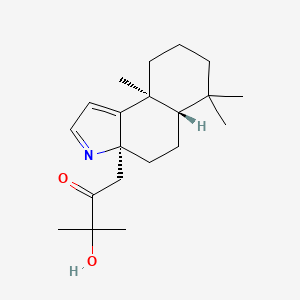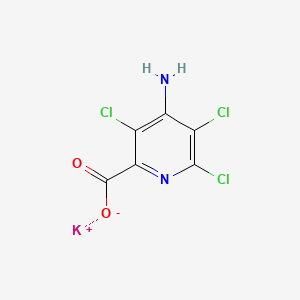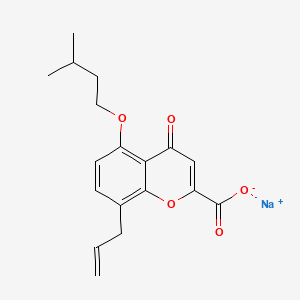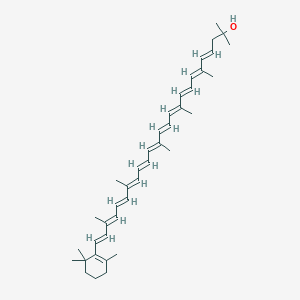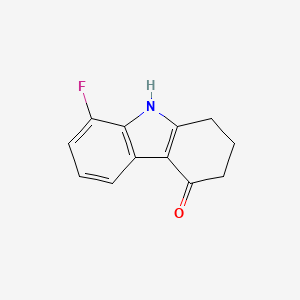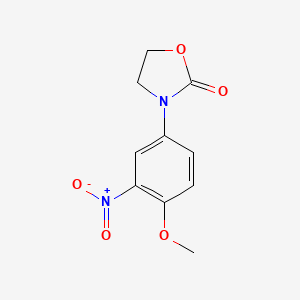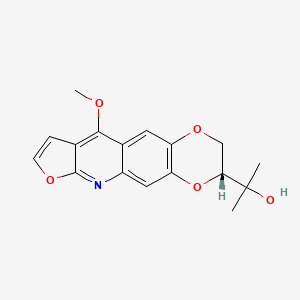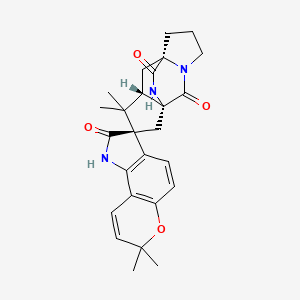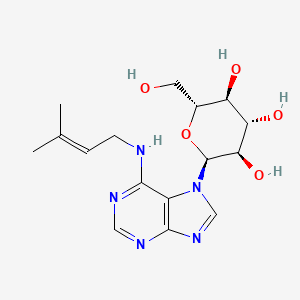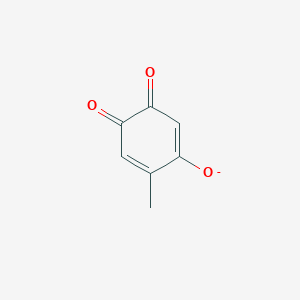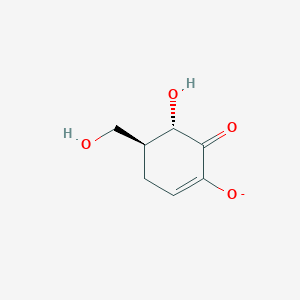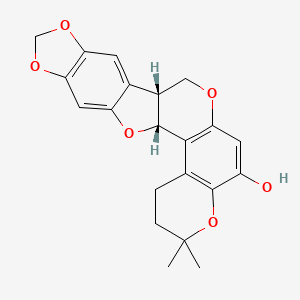![molecular formula C15H24 B1262597 1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene](/img/structure/B1262597.png)
1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene is a natural product found in Cupressus sempervirens with data available.
Wissenschaftliche Forschungsanwendungen
Applications in Polymer Synthesis
1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene has been investigated for its applications in the field of polymer synthesis. A study introduced a non-isocyanate route to renewable polyurethanes via polycondensation reactions of fatty acid-derived dimethyl dicarbamates and diols, catalyzed by compounds such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). This pathway is versatile and serves as a sustainable alternative for producing polyurethanes with molecular weights up to 25 kDa, characterized by methods like SEC, DSC, and NMR analysis (Unverferth et al., 2013).
In Organic Chemistry and Synthesis
The compound was also found to be beneficial in organic chemistry, specifically in the synthesis of polyfunctionalized cage compounds. It behaves as a masked bis-diene and undergoes purely pericyclic, three-step homodomino processes with diverse bis-dienophiles. This methodology, though having some limitations due to competitive side reactions, proved useful in the creation of compounds like 4-oxatricyclo[4.3.1.0(3,7)]dec-8-ene, and various tricyclo[5.3.1.0(3,8)]undec-9-ene derivatives (Giomi et al., 2000).
In Analytical Chemistry
The reactions between compounds like 2,3,4,5,6-pentafluorophenylacetonitrile (PFPA) and strong N-bases such as 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) have been studied, showcasing the compound's role in analytical chemistry. These studies utilized techniques like UV–vis kinetic, high-resolution LSIMS, and 19F NMR to identify the products of these reactions, which include dimers and oligomers of PFPA, providing insights into their structural characteristics (Gierczyk et al., 2006).
Eigenschaften
Produktname |
1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1R,6S,7S)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11?,12-,13-,14?,15+/m0/s1 |
InChI-Schlüssel |
VLXDPFLIRFYIME-PLWLXLEKSA-N |
Isomerische SMILES |
CC1=CC[C@H]2[C@H]3C1[C@@]2(CCC3C(C)C)C |
Kanonische SMILES |
CC1=CCC2C3C1C2(CCC3C(C)C)C |
Synonyme |
alpha-copaene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



